

Application Note: Protocol for Dissolving Apatinib Free Base in DMSO

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Compound of Interest

Compound Name:	Apatinib (free base)
CAS No.:	1218779-75-9; 811803-05-1
Cat. No.:	B2444468

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Abstract & Introduction

Apatinib (also known as Rivoceranib or YN968D1) is a highly potent, orally bioavailable tyrosine kinase inhibitor that selectively targets Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1][2] While frequently supplied as the mesylate salt to improve aqueous solubility for clinical formulations, the free base form (CAS 811803-05-1) is commonly used in early-stage discovery and mechanistic studies.[1]

The dissolution of Apatinib free base presents distinct challenges compared to its salt forms. Its lipophilic nature requires precise handling of organic solvents to avoid precipitation upon aqueous dilution.[1] This protocol outlines a standardized, field-proven methodology for preparing high-purity stock solutions in anhydrous DMSO, ensuring experimental reproducibility in both in vitro and in vivo workflows.[1]

Physicochemical Profile

Understanding the specific properties of the free base is critical for accurate molarity calculations. Do not confuse these values with Apatinib Mesylate.[1]

Property	Data	Notes
Compound Name	Apatinib (Free Base)	Synonyms: Rivoceranib, YN968D1
CAS Number	811803-05-1	Distinct from Mesylate (CAS 1218779-75-9)
Molecular Weight	397.48 g/mol	Use this value for Molarity calculations
Formula	C ₂₄ H ₂₃ N ₅ O	
Solubility (DMSO)	~30 mg/mL (75 mM)	Max solubility; recommended stock is lower (10-50 mM)
Solubility (Ethanol)	~1 mg/mL	Poor solubility; not recommended for stock
Solubility (Water)	Insoluble	Requires organic co-solvent or surfactant
Appearance	White to off-white crystalline solid	

Materials & Reagents

- Apatinib Free Base: >98% purity (HPLC).[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous, ≥99.9% (Sigma-Aldrich or equivalent).[\[1\]](#)
 - Critical: DMSO is hygroscopic.[\[1\]](#) Use a fresh bottle or one stored under inert gas (argon/nitrogen) to prevent water absorption, which drastically reduces Apatinib solubility.[\[1\]](#)
- Vessels: Amber glass vials with Teflon-lined caps (to prevent photodegradation and leaching).
- Equipment: Vortex mixer, Ultrasonic bath (controlled temperature), Analytical balance.

Protocol: Preparation of Stock Solution

Phase 1: Calculation & Weighing

Objective: Prepare a 10 mM stock solution. Higher concentrations (up to 50 mM) are possible but increase the risk of precipitation during freeze-thaw cycles.[1]

Formula:

[1]

Example: To prepare 1 mL of a 10 mM stock:

Phase 2: Dissolution Workflow

- Weighing: Accurately weigh ~4 mg of Apatinib free base into a sterile amber glass vial. Record the exact mass.
- Solvent Addition: Calculate the exact volume of DMSO required to reach 10 mM based on the recorded mass.
 - Example: If you weighed 4.10 mg:

[1]

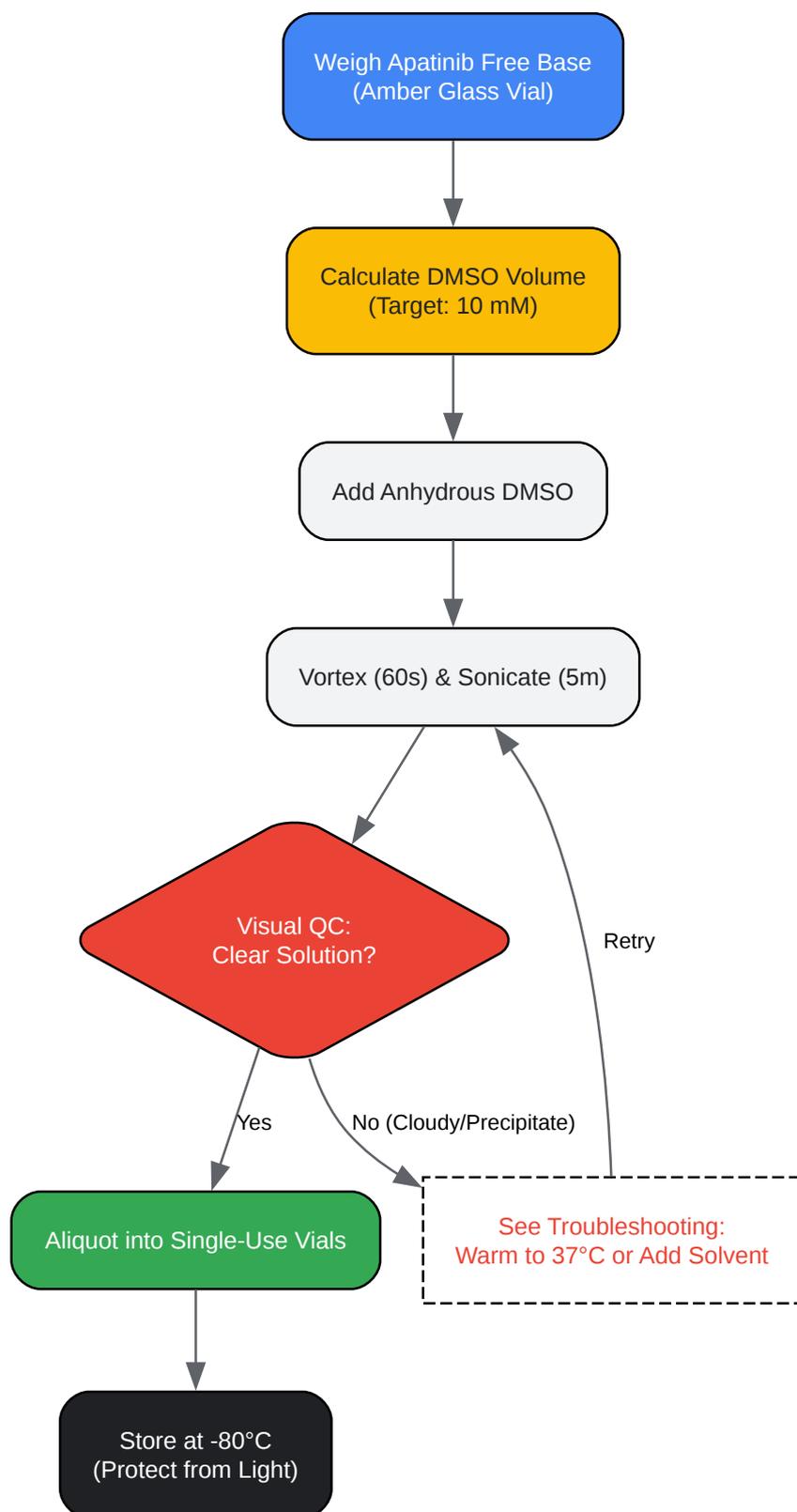
- Initial Mixing: Add the calculated volume of anhydrous DMSO. Cap the vial tightly.
- Vortexing: Vortex at medium-high speed for 30–60 seconds.
- Sonication (Conditional): If visible particles remain, sonicate in a water bath at room temperature for 5–10 minutes.[1]
 - Caution: Monitor temperature.[1][4][5][6] Do not allow the solution to exceed 40°C, as thermal degradation may occur.
- Visual QC: Invert the vial against a light source. The solution must be perfectly clear and colorless to pale yellow. If cloudy, do not proceed (see Troubleshooting).

Phase 3: Aliquoting & Storage

Critical: Apatinib is stable in DMSO but sensitive to repeated freeze-thaw cycles.[1][5]

- Aliquot: Dispense the stock solution into small volumes (e.g., 20–50 μL) suitable for single-use experiments. Use polypropylene PCR tubes or cryovials.[1]
- Storage:
 - -20°C: Stable for up to 1 month.
 - -80°C: Stable for up to 6 months.[1]
 - Room Temp: Unstable; use immediately.

Visualization: Dissolution Workflow



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Figure 1: Logical workflow for the preparation and quality control of Apatinib free base stock solutions.

Preparation of Working Solutions For In Vitro (Cell Culture)

Dilute the DMSO stock directly into culture medium.[\[1\]](#)[\[7\]](#)[\[8\]](#)

- Step 1: Predilute the stock in DMSO if necessary to ensure the final DMSO concentration in the well is < 0.5% (v/v) (preferably 0.1%) to avoid solvent toxicity.
- Step 2: Add to media with rapid mixing.
- Note: Apatinib free base is hydrophobic.[\[1\]](#) At concentrations >10 μM in aqueous media, precipitation may occur. Inspect wells under a microscope.

For In Vivo (Animal Studies)

DMSO alone is rarely suitable for systemic administration.[\[1\]](#) A common vehicle formulation for Apatinib free base is:

- Vehicle: 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% Saline.[\[1\]](#)
- Protocol:
 - Dissolve Apatinib in DMSO (5% of total vol).[\[1\]](#)
 - Add PEG300 (40% of total vol); vortex.[\[1\]](#)[\[9\]](#)
 - Add Tween 80 (5% of total vol); vortex.
 - Slowly add Saline (50% of total vol) while vortexing.

Troubleshooting & Optimization

Issue	Probable Cause	Corrective Action
Incomplete Dissolution	DMSO has absorbed water.[1] [5][8]	Use a fresh, unopened bottle of anhydrous DMSO.
Precipitation on Thawing	Saturation at low temp.[1]	Warm the vial to 37°C for 5–10 mins and vortex before opening.
Precipitation in Media	"Crash-out" effect.	Reduce the final concentration. Ensure rapid mixing when adding stock to aqueous media.[1]
Color Change (Yellowing)	Oxidation/Degradation.[1]	Discard. Ensure storage was at -80°C and protected from light.

References

- PubChem.Apatinib Compound Summary (CID 11315474). National Library of Medicine.[1]
Retrieved from [[Link](#)][1]

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